N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide
Description
Properties
Molecular Formula |
C21H24N4O4 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C21H24N4O4/c26-20(22-13-16-6-7-18-19(12-16)29-15-28-18)14-23-21(27)25-10-8-24(9-11-25)17-4-2-1-3-5-17/h1-7,12H,8-11,13-15H2,(H,22,26)(H,23,27) |
InChI Key |
NPZNVDDUPYDOCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 1,3-Benzodioxol-5-ylmethylamine
The benzodioxole-containing amine intermediate is synthesized via reductive amination of piperonal (1,3-benzodioxole-5-carbaldehyde). Catalytic hydrogenation using palladium on carbon (10 wt%) in methanol at 50°C under 4 bar H₂ pressure yields 1,3-benzodioxol-5-ylmethylamine with 85–92% purity. Alternative methods employ sodium cyanoborohydride in tetrahydrofuran (THF) at ambient temperature, though with lower yields (68–74%).
Synthesis of 4-Phenylpiperazine-1-carboxylic Acid
4-Phenylpiperazine undergoes carboxamide formation through reaction with phosgene (COCl₂) in dichloromethane at −10°C, followed by quenching with ammonium hydroxide. This method achieves 78% yield, though safer alternatives using ethyl chloroformate in the presence of triethylamine have been reported with comparable efficiency (72–76%).
Stepwise Preparation Methods
Two-Step Amidation Protocol
Step 1 : 1,3-Benzodioxol-5-ylmethylamine reacts with chloroacetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to form N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide. Triethylamine is used as a base, achieving 88% yield after recrystallization from ethanol.
Step 2 : The chloroacetamide intermediate couples with 4-phenylpiperazine-1-carboxamide via nucleophilic substitution. Reactions in acetonitrile at 80°C for 12 hours with potassium iodide catalyst yield the final compound at 65–70% purity. Purification via silica gel chromatography (ethyl acetate:hexane, 3:1) enhances purity to >95%.
One-Pot Coupling Approach
A streamlined method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to facilitate direct coupling between 1,3-benzodioxol-5-ylmethylamine and 4-phenylpiperazine-1-carboxylic acid. In dimethylformamide (DMF) at 25°C, this approach achieves 82% yield within 6 hours, eliminating intermediate isolation.
Table 1: Comparative Analysis of Preparation Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Two-Step Amidation | DCM, 0–5°C; MeCN, 80°C | 70 | 95 |
| One-Pot Coupling | DMF, EDCl/HOBt, 25°C | 82 | 98 |
Optimization Strategies
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates in one-pot methods due to improved solubility of carbodiimide intermediates. Non-polar solvents (toluene) reduce byproduct formation during chloroacetyl chloride reactions but require longer reaction times.
Catalytic Additives
The addition of 4-dimethylaminopyridine (DMAP, 0.1 equiv) in one-pot couplings increases yield to 89% by accelerating acyloxyphosphonium intermediate formation.
Analytical Characterization
Spectroscopic Validation
-
IR Spectroscopy : Key peaks include N–H stretch at 3,285 cm⁻¹ (amide), C=O at 1,718 cm⁻¹ (carboxamide), and benzodioxole C–O–C at 1,250 cm⁻¹.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.38–7.25 (m, 5H, phenyl), 6.85 (s, 1H, benzodioxole), 4.56 (s, 2H, CH₂), 3.72–3.45 (m, 8H, piperazine).
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide has shown potential as a ligand for various receptors, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodioxole moiety can interact with hydrophobic pockets, while the piperazine core can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs with Benzodioxole Moieties
- Methyl (3S)-3-{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxylate (): This compound shares the benzodioxolylmethylamino-oxoethyl group but replaces the phenylpiperazine carboxamide with a pyrimidinyl-imidazole-piperazine carboxylate. Molecular docking studies revealed its high affinity for the iNOS active site, highlighting the importance of the benzodioxole group in hydrophobic interactions .
- 4-(1,3-Benzodioxol-5-ylmethyl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide (): Here, the benzodioxolylmethyl group is directly attached to piperazine, while the carboxamide is substituted with a difluorophenyl ring.
Chlorobenzyl vs. Benzodioxole Substitutions
- N-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide (): Replacing benzodioxole with chlorobenzyl introduces an electron-withdrawing chlorine atom, altering electronic properties and steric bulk. Such substitutions may reduce π-π stacking interactions but improve resistance to oxidative metabolism .
Piperazine-Carboxamide Derivatives with Varied Scaffolds
Compounds 54, 55, and 58 () feature benzooxazinone or benzothiazinone cores instead of benzodioxole:
- Compound 58 (Benzothiazinone): Sulfur substitution increases lipophilicity, which may improve membrane permeability .
Antimicrobial Activity Comparisons
- Compound 5b (): A 2-thioxoimidazolidinone derivative with a chlorophenyl group exhibited MIC values of 25 mg/mL against Staphylococcus aureus and Pseudomonas aeruginosa. The target compound’s benzodioxole group, being bulkier and more electron-rich, might offer broader-spectrum activity if tested .
- Hydrazone Derivatives (): MIC values of 0.39–0.78 µM against fungal pathogens suggest that hydrazone-based scaffolds are more potent than carboxamides in certain contexts .
Data Tables
Discussion
- Electronic and Steric Effects: The benzodioxole group’s electron-donating nature facilitates π-π interactions in protein binding, as seen in iNOS co-crystallization . In contrast, chlorobenzyl or fluorophenyl substituents prioritize metabolic stability .
- Scaffold Flexibility: Piperazine-carboxamide derivatives tolerate diverse core modifications (e.g., benzooxazinone to benzothiazinone) without losing activity, suggesting versatility in drug design .
- Antimicrobial Potential: While the target compound lacks explicit antimicrobial data, structural analogs with chlorophenyl or hydrazone groups show promise, warranting further testing .
Biological Activity
N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C24H27N3O4
- Molecular Weight : 413.49 g/mol
The compound exhibits several biological activities primarily through the following mechanisms:
- Anticonvulsant Activity : Research has indicated that derivatives of this compound show significant anticonvulsant properties in models such as the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests. These studies suggest that the compound may modulate neurotransmitter systems involved in seizure activity.
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, demonstrating potential in reducing inflammation markers in various experimental models. The underlying mechanisms may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell growth through apoptosis induction and cell cycle arrest. The specific pathways involved include the inhibition of key proteins that regulate cell proliferation and survival .
Table 1: Summary of Biological Activities
Detailed Findings
- Anticonvulsant Studies : In a study evaluating various N-substituted derivatives, it was found that certain modifications enhanced the anticonvulsant efficacy significantly compared to standard treatments. The mechanism was attributed to enhanced GABAergic activity and reduced excitatory neurotransmission.
- Anti-inflammatory Mechanism : The compound's anti-inflammatory effects were assessed using animal models of arthritis, where it demonstrated a dose-dependent reduction in paw swelling and joint stiffness. This activity was linked to the inhibition of COX enzymes and cytokine production .
- Cancer Research : In vitro studies on human cancer cell lines revealed that the compound could significantly inhibit cell proliferation at low micromolar concentrations. Mechanistic studies indicated that it induces apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2 .
Q & A
Q. Advanced Methodological Approach :
- Stepwise Reaction Control : Use temperature-controlled environments (e.g., 0–5°C for amide bond formation) and anhydrous solvents (e.g., DCM or THF) to minimize side reactions. Evidence from structurally analogous compounds highlights the importance of protecting groups for reactive amines during coupling steps .
- Catalyst Selection : Employ coupling agents like HATU or EDC/HOBt for efficient carboxamide bond formation, as demonstrated in piperazine derivative syntheses .
- Purification Strategies : Combine normal-phase chromatography (e.g., silica gel with methanol/ammonium gradients) and recrystallization (using ethanol/water mixtures) to isolate high-purity products. Analytical HPLC with C18 columns can validate purity >98% .
What advanced analytical techniques are recommended for confirming structural integrity and conformation?
Q. Comprehensive Characterization Workflow :
- Spectroscopic Analysis :
- NMR : Use - and -NMR to verify substituent positions on the piperazine ring and benzodioxole moiety. -NMR coupling patterns can confirm stereochemistry (e.g., axial vs. equatorial substituents) .
- HRMS : High-resolution mass spectrometry (ESI or MALDI) validates molecular formula (e.g., [M+H] or [M+Na]) with <2 ppm error .
- X-ray Crystallography : For unambiguous 3D structure determination, use SHELXL (via Olex2) to refine crystallographic data. A resolution ≤1.0 Å ensures accurate bond-length and angle measurements .
How can computational methods predict this compound’s interaction with biological targets?
Q. In Silico Strategies :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., dopamine D3 or serotonin 5-HT). Focus on hydrogen bonding with the carboxamide group and π-π stacking with the phenylpiperazine moiety .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability in lipid bilayers or protein binding pockets. RMSD <2 Å indicates stable ligand-receptor complexes .
- QSAR Models : Train models on piperazine derivatives to correlate substituent electronegativity (e.g., Cl vs. F on aryl rings) with IC values for target enzymes .
What strategies resolve contradictions between in vitro and in vivo pharmacological data?
Q. Data Reconciliation Framework :
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to explain discrepancies in bioavailability. For example, high logP (>3) may reduce in vivo efficacy despite strong in vitro activity .
- Species-Specific Differences : Compare receptor isoform expression (e.g., human vs. rodent) using qPCR or Western blotting. Adjust dosing regimens based on interspecies scaling .
- Metabolite Identification : Use LC-MS/MS to detect active metabolites that contribute to in vivo effects but are absent in vitro .
How should SAR studies for piperazine-1-carboxamide derivatives be designed?
Q. SAR Design Principles :
- Variable Substituents : Systematically modify the benzodioxole (e.g., methoxy vs. halogen substituents) and phenylpiperazine groups. Assess impact on solubility (via shake-flask method) and logD (RP-HPLC) .
- Functional Group Isosteres : Replace the carboxamide with sulfonamide or urea to evaluate binding entropy changes.
- Assay Conditions : Use standardized protocols (e.g., FRET for enzyme inhibition, radioligand displacement for GPCRs) to ensure cross-study comparability. IC values should be normalized to reference inhibitors .
What experimental approaches validate the hypothesized mechanism of action?
Q. Mechanistic Validation Workflow :
- Target Engagement Assays :
- SPR/BLI : Measure real-time binding kinetics (k/k) to purified receptors (e.g., K <100 nM suggests high affinity) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in HEK293 or SH-SY5Y cells after compound treatment .
- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify downstream signaling nodes (e.g., MAPK or Akt pathways) modulated by the compound .
How can researchers address thermal instability during formulation studies?
Q. Stability Optimization :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (T >200°C indicates suitability for solid formulations) .
- Excipient Screening : Test cyclodextrins or PEG-based matrices to enhance amorphous dispersion and prevent crystallization .
- Forced Degradation Studies : Expose the compound to accelerated conditions (40°C/75% RH) and monitor degradation via UPLC-PDA. Identify major degradants with Q-TOF-MS .
What structural analogs of this compound show divergent biological activities?
Q. Comparative Analysis :
-
Activity Cliffs :
Analog Modification Activity Shift 4-(3-Chlorophenyl) variant Cl substituent 10-fold increase in D receptor selectivity 4-(4-Fluorophenyl) variant F substituent Reduced CYP3A4 inhibition -
Structural Basis : MD simulations reveal that bulkier substituents (e.g., Cl) enhance hydrophobic pocket occupancy in receptor binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
